N-methyl-4-(2-methylpyridin-4-yl)aniline
Description
N-Methyl-4-(2-methylpyridin-4-yl)aniline is a substituted aniline derivative featuring a methyl group on the nitrogen atom and a 2-methylpyridin-4-yl substituent at the para position of the benzene ring. This structural motif is significant in medicinal chemistry due to the pyridine moiety's ability to engage in hydrogen bonding and π-π interactions, which are critical for biological target engagement.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-methyl-4-(2-methylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-10-9-12(7-8-15-10)11-3-5-13(14-2)6-4-11/h3-9,14H,1-2H3 |
InChI Key |
HIHLXMAJXGCGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methylpyridin-4-yl)aniline can be achieved through several methods. One common approach involves the methylation of 4-(2-methylpyridin-4-yl)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using similar catalytic systems. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and selective methylation, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-4-(2-methylpyridin-4-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-methyl-4-(2-methylpyridin-4-yl)aniline involves its interaction with molecular targets through various pathways. The compound can participate in intramolecular charge-transfer processes, leading to its potential use in nonlinear optical applications. Additionally, its interaction with biological targets may involve binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-4-(2-methylpyridin-4-yl)aniline with structurally related compounds, focusing on substituent effects, physicochemical properties, synthetic accessibility, and biological relevance.
Structural and Substituent Variations
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in N-methyl-4-(trifluoromethyl)aniline enhances electrophilicity and metabolic stability, while the methylsulfanyl group in N-methyl-4-(methylsulfanyl)aniline increases lipophilicity .
Physicochemical Properties
Key Observations :
- The pyridin-2-yloxy substituent in N-methyl-4-(pyridin-2-yloxy)aniline contributes to a higher LogP than the target compound, suggesting greater membrane permeability but lower aqueous solubility .
- The pyrrolidin-1-yl-ethoxy chain in N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline enhances solubility due to its hydrophilic nature, making it more suitable for oral bioavailability .
Key Observations :
- Multicomponent reactions for indole-containing derivatives (e.g., 5a) suffer from low yields due to competing pathways, whereas direct alkylation or substitution methods for simpler analogs achieve higher efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
